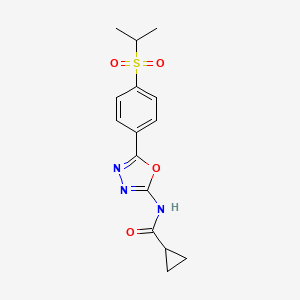

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Description

N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(isopropylsulfonyl)phenyl group and a cyclopropanecarboxamide moiety. The 1,3,4-oxadiazole ring is a heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9(2)23(20,21)12-7-5-11(6-8-12)14-17-18-15(22-14)16-13(19)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHWIRHTPOMGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target the anaplastic lymphoma kinase (alk) and epidermal growth factor receptor (egfr) pathways.

Mode of Action

It is suggested that similar compounds inhibit alk and egfr pathways, which could lead to the inhibition of cell proliferation and induction of apoptosis.

Biological Activity

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 463.5 g/mol

- CAS Number : 922102-09-8

Structural Features

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the isopropylsulfonyl group enhances its solubility and bioavailability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

Anticancer Studies

A study published in X-MOL highlighted the rational design of related compounds that demonstrated significant anticancer activity against non-small-cell lung carcinoma (NSCLC). The mechanism involved the modulation of DNA damage response pathways, making these compounds effective against resistant cancer cell lines .

Anti-inflammatory Research

Research has indicated that certain oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. These findings suggest potential applications in treating chronic inflammatory diseases .

Antimicrobial Activity

While specific studies on this compound's antimicrobial effects are scarce, related compounds have shown efficacy against various pathogens. Further investigations are necessary to establish the spectrum of activity for this compound.

Data Table: Summary of Biological Activities

Scientific Research Applications

Agricultural Applications

Fungicidal Properties:

The compound has been identified as having significant antifungal activity, making it a candidate for agricultural use. Research indicates that oxadiazole derivatives, including this compound, exhibit efficacy against phytopathogenic fungi. These compounds can be integrated into agrochemical formulations to enhance crop protection against fungal diseases.

Case Study:

A patent (WO2021033133A1) discusses the synthesis and application of novel oxadiazole compounds for combating phytopathogenic fungi. The findings suggest that these compounds demonstrate improved fungicidal activity compared to existing agents, with broader biological efficacy and lower application rates, which may lead to reduced environmental impact and enhanced plant compatibility .

Pharmaceutical Applications

Anticancer Activity:

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound may inhibit specific kinases involved in the DNA damage response (DDR), which is crucial for cancer cell survival. Targeting these pathways can enhance the effectiveness of traditional chemotherapy.

Case Study:

Research on related oxadiazole compounds has shown that they can inhibit ATR (Ataxia Telangiectasia and Rad3-related protein), a key regulator of the DDR. Inhibition of ATR has been associated with increased sensitivity of cancer cells to DNA-damaging agents, suggesting that N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide could serve as a promising adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional similarities with several agrochemicals, particularly N-substituted carboxamides and heterocyclic derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The 1,3,4-oxadiazole in the target compound is more electron-deficient than the pyrimidine in fenoxacrim or the isoxazole in isoxaben. This may enhance reactivity in nucleophilic environments . Compared to propanil’s simple amide backbone, the oxadiazole core offers greater metabolic stability, reducing degradation in planta .

Substituent Effects: The isopropylsulfonyl group in the target compound likely improves water solubility compared to the lipophilic dichlorophenyl groups in propanil and iprodione metabolites. This could enhance translocation in systemic applications .

Biological Activity: Propanil acts as a photosystem II inhibitor, whereas fenoxacrim targets fungal cell membranes. The target compound’s mode of action remains unclear but may involve enzyme inhibition via sulfonyl group interactions . Isoxaben inhibits cellulose biosynthesis, a mechanism less likely for the target compound due to its distinct substitution pattern .

Research Findings and Data Gaps

- Thermochemical Stability : Computational studies using density-functional theory (e.g., Becke’s hybrid functionals) could predict the compound’s stability, leveraging methods validated for small molecules .

- Synthetic Feasibility : The oxadiazole ring is typically synthesized via cyclization of acylhydrazides, but the isopropylsulfonyl group may require additional protection-deprotection steps .

- Field Efficacy: No direct field data are available, but analogs like isoxaben suggest soil persistence could be moderate (half-life ~30–60 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.